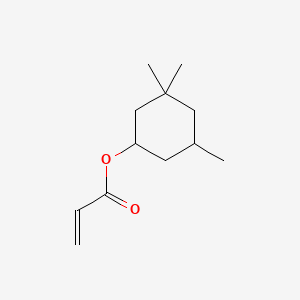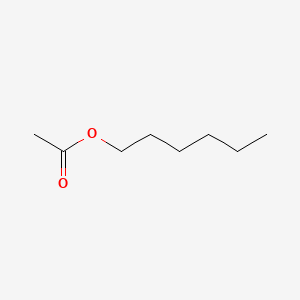
C.I. Acid Blue 324
Vue d'ensemble
Description
C.I. Acid Blue 324 is an anthraquinone-based dye . It is mainly used for dyeing wool, polyamide, and silk . The dye is also known by other names such as Weak Acid Blue BRL, Weak Acid Brilliant Blue N-BRL, Acid Blue BRLL, Acid Blue K-BRLL, Acid Blue N-BRLL .
Synthesis Analysis
The manufacturing process of this compound involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and N-(3-aminophenyl)acetamide in the presence of copper salt and acid agents . The product is then converted into a sodium salt .Molecular Structure Analysis
The molecular formula of this compound is C22H16N3NaO6S . It has a molecular weight of 473.43 .Chemical Reactions Analysis
There are new modifications of this compound that have been developed which have significant advantages over the known form of this dye . These modifications are obtained by heating an aqueous dispersion or slurry of the known form of this compound to temperatures above 97 °C . The preferred form is obtained in the presence of a surface tension between the dispersed organic dye phase and the aqueous dispersion medium degrading substance .Physical And Chemical Properties Analysis
This compound is a blue dye . It has a molecular weight of 473.43 . More detailed physical and chemical properties may require specific experimental analysis.Applications De Recherche Scientifique
Decolorization and Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) have been extensively studied for the decolorization of anthraquinone dyes similar to C.I. Acid Blue 324. Research has shown that methods like UV irradiation alone or in combination with hydrogen peroxide (UV/H2O2) and UV/Fe(II) processes can effectively decolorize anthraquinone dyes. These processes utilize the generation of hydroxyl radicals to break down dye molecules, resulting in significant decolorization. For example, the decolorization of C.I. Acid Blue 25, an anthraquinone dye, has been successfully achieved through direct UV irradiation, demonstrating the effectiveness of UV-based treatments in reducing dye concentrations in aqueous solutions (Ghodbane & Hamdaoui, 2010).
Adsorption Techniques
Adsorption is another critical approach for removing dyes from water, utilizing materials like natural sediments or engineered adsorbents to capture and immobilize dye molecules. Studies on various dyes have indicated that the adsorption process is influenced by factors such as pH, ion strength, and the presence of organic compounds or metals, which can affect the efficiency of dye removal. For instance, the adsorption behavior of different dye compounds onto natural sediment has provided insights into the physicochemical interactions between dyes and adsorbent materials, highlighting the potential for using such processes in the treatment of dye-contaminated water (Liu et al., 2001).
Electrocoagulation and Electrochemical Processes
Electrocoagulation and electrochemical treatments have been explored for the decolorization of dyes, with research indicating their effectiveness in removing color and reducing the chemical oxygen demand (COD) of dye solutions. These methods involve the generation of coagulating agents through the electrolysis of appropriate electrodes, leading to the aggregation and removal of dye molecules from the solution. The decolorization of dyes like C.I. Acid Yellow 23 using electrocoagulation has shown promising results, emphasizing the potential of electrochemical methods in treating dye wastewater (Daneshvar et al., 2007).
Photocatalysis
Photocatalysis , particularly the photo-Fenton process , is a powerful treatment method for dye degradation, leveraging the photocatalytic activity of materials like Fe-ZSM5 zeolite in the presence of UV light and hydrogen peroxide. This process can lead to the effective decolorization and mineralization of dyes, offering a viable solution for the removal of recalcitrant organic pollutants from wastewater (Kasiri et al., 2008).
Safety and Hazards
Orientations Futures
There are ongoing research and development efforts to create new modifications of C.I. Acid Blue 324 . These modifications aim to improve the dye’s properties, such as its ease of isolation, purity, and the viscosity of its aqueous dispersions or slurries . Additionally, there is interest in the dye’s biosorption properties .
Mécanisme D'action
Target of Action
C.I. Acid Blue 324, also known as Acid Blue 324, is primarily used as a dye. Its primary targets are materials such as wool and nylon . The dye is known for its suitability for dyeing these materials, providing them with a specific color .
Mode of Action
The mode of action of Acid Blue 324 involves a chemical interaction with the target materials. The dye molecules bind to the fibers of the materials, resulting in a change in their color . The dye undergoes a conversion of pointed thin needles into either parallelograms or hexagons .
Biochemical Pathways
The biochemical pathways involved in the action of Acid Blue 324 are related to the dyeing process. The dye molecules interact with the fibers of the target materials, leading to a change in their color . The exact biochemical pathways are complex and involve a series of chemical reactions.
Pharmacokinetics
For instance, the dye gives aqueous dispersions or slurries made therefrom dramatically lower viscosities than those obtained with the old form of this dye .
Result of Action
The result of the action of Acid Blue 324 is a change in the color of the target materials. The dye binds to the fibers of the materials, leading to a visible change in their color . This change is stable and long-lasting, making Acid Blue 324 an effective dye for materials such as wool and nylon .
Action Environment
The action of Acid Blue 324 can be influenced by environmental factors. For example, the dye’s action is affected by temperature. The modifications of the dye are obtained by heating an aqueous dispersion or slurry of the known form of Acid Blue 324 to temperatures above 97 ° C . The preferred form is obtained in the presence of a surface tension between the dispersed organic dye phase and the aqueous dispersion medium degrading substance .
Propriétés
IUPAC Name |
sodium;4-(3-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S.Na/c1-11(26)24-12-5-4-6-13(9-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-7-2-3-8-15(14)22(19)28;/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBVDSFVCOIWCC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N3NaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036485 | |
| Record name | C.I. Acid Blue 324 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
70571-81-2, 88264-80-6 | |
| Record name | C.i. acid Blue 324 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070571812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 324 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Acid Blue 324 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 324 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCA734O5N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3430999.png)


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B3431021.png)






